molecular formula C20H20N4O3 B4948212 3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE

3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE

Cat. No.: B4948212
M. Wt: 364.4 g/mol
InChI Key: NBLVUXWRJJMHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the pyrazolone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring.

    Formation of the ethylidene linkage: This is done by condensation with an appropriate aldehyde or ketone.

    Introduction of the phenethylamino group: This can be achieved through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Reduction of the nitro group: This would yield the corresponding amino derivative.

    Substitution reactions: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpyrazolone: Similar structure but lacks the phenethylamino group.

    Phenylpyrazolone derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

The presence of the phenethylamino group and the specific substitution pattern on the pyrazolone core make 3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE unique compared to other pyrazolone derivatives. This could result in distinct biological activities and applications.

Properties

IUPAC Name

5-methyl-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14(21-13-12-16-6-4-3-5-7-16)19-15(2)22-23(20(19)25)17-8-10-18(11-9-17)24(26)27/h3-11,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLVUXWRJJMHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.